Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 100514-02-1
VCID: VC3025789
InChI: InChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1
SMILES: CCOC(=O)C1CCC(CO1)O
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate

CAS No.: 100514-02-1

Cat. No.: VC3025789

Molecular Formula: C8H14O4

Molecular Weight: 174.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate - 100514-02-1

Specification

CAS No. 100514-02-1
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
IUPAC Name ethyl (2R,5R)-5-hydroxyoxane-2-carboxylate
Standard InChI InChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1
Standard InChI Key ZEJKVCZXCLPEPS-RNFRBKRXSA-N
Isomeric SMILES CCOC(=O)[C@H]1CC[C@H](CO1)O
SMILES CCOC(=O)C1CCC(CO1)O
Canonical SMILES CCOC(=O)C1CCC(CO1)O

Introduction

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate is a complex organic compound belonging to the class of pyran derivatives. It features a six-membered oxygen-containing ring structure, with hydroxyl and carboxylate functional groups, making it significant in organic synthesis and medicinal chemistry. The molecular formula of this compound is C₈H₁₄O₄, and it has a molecular weight of 174.19 g/mol .

Synthesis Methods

The synthesis of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-(azidomethyl)-5-hydroxy-4H-pyran-4-one with 2-benzylidenemalononitrile under refluxing conditions in ethanol, utilizing ammonium chloride as a catalyst. Another approach might involve the use of chiral pool precursors, similar to those used in the synthesis of tetrahydropyran segments, which often rely on C-glycosylation followed by epimerization to achieve the desired cis-stereoisomers .

Chemical Reactions and Applications

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The choice of reagents and reaction conditions significantly influences the outcomes of these reactions, determining the yield and purity of the products formed. This compound has potential biological activity, making it a subject of interest in drug discovery and development.

Applications Table

FieldApplication
Organic SynthesisIntermediate for complex molecules
Medicinal ChemistryPotential biological activity for drug development
ResearchStudies on chemical reactivity and biological interactions

Biological Activity and Mechanism

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